molecular formula C19H18N6S2 B11965313 4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide

4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11965313
M. Wt: 394.5 g/mol
InChI Key: ALJBYRKCIRHETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two triazole rings, each substituted with a 3-methylphenyl group and connected through a sulfanyl bridge.

Preparation Methods

The synthesis of 4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps:

    Formation of Triazole Rings: The triazole rings can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution with 3-Methylphenyl Groups: The triazole rings are then substituted with 3-methylphenyl groups using Friedel-Crafts alkylation.

    Formation of Sulfanyl Bridge: The two triazole rings are connected through a sulfanyl bridge using thiol reagents under mild conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions:

    Oxidation: The sulfanyl bridge can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.

    Substitution: The triazole rings can undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to ensure selective reactions.

Scientific Research Applications

4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The sulfanyl bridge can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives like 3-methyl-1,2,4-triazole and 4-methylphenylboronic acid. Compared to these compounds, 4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its dual triazole structure and sulfanyl bridge, which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • 3-Methyl-1,2,4-triazole
  • 4-Methylphenylboronic acid
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine

Properties

Molecular Formula

C19H18N6S2

Molecular Weight

394.5 g/mol

IUPAC Name

4-(3-methylphenyl)-3-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N6S2/c1-12-5-3-7-14(9-12)24-16(20-22-18(24)26)11-17-21-23-19(27)25(17)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

ALJBYRKCIRHETO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CC3=NNC(=S)N3C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.